molecular formula C14H16N2O2 B14689572 N,N-Diethyl-4-nitronaphthalen-1-amine CAS No. 27210-64-6

N,N-Diethyl-4-nitronaphthalen-1-amine

Cat. No.: B14689572
CAS No.: 27210-64-6
M. Wt: 244.29 g/mol
InChI Key: NBYLHQQFTXVKLE-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-nitronaphthalen-1-amine is a naphthalene-based chemical compound supplied for research and development purposes. This compound is part of a class of aromatic amines that are of significant interest in medicinal chemistry and chemical biology. While direct studies on this specific molecule are limited, research on highly similar naphthalene derivatives reveals potential areas of application. For instance, certain naphthalene-based structures have been identified as potent, non-electrophilic activators of the Nrf2 pathway, which is a promising therapeutic target for oxidative stress diseases; these compounds function by inhibiting the Keap1-Nrf2 protein-protein interaction, thereby promoting the expression of cytoprotective genes . Furthermore, non-nucleotide modifiers incorporating a nitronaphthalene group, such as the "ZEN" compound, have been developed to enhance the performance of anti-miRNA oligonucleotides (AMOs) by increasing binding affinity and blocking exonuclease degradation . Researchers may find value in this compound as a building block for synthesizing more complex molecules or as a tool compound for probing biochemical pathways. This product is intended for research use only and is not approved for use in humans or as a veterinary diagnostic.

Properties

CAS No.

27210-64-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N,N-diethyl-4-nitronaphthalen-1-amine

InChI

InChI=1S/C14H16N2O2/c1-3-15(4-2)13-9-10-14(16(17)18)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3

InChI Key

NBYLHQQFTXVKLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-nitronaphthalen-1-amine typically involves the nitration of N,N-diethylnaphthalen-1-amine. The process can be summarized as follows:

    Nitration Reaction: N,N-diethylnaphthalen-1-amine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the naphthalene ring.

    Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-nitronaphthalen-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: N,N-Diethyl-4-aminonaphthalen-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-4-nitronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-nitronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N,N-Diethyl-4-nitronaphthalen-1-amine with structurally related compounds, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound Diethylamino (C1), 4-nitro (C4) C₁₄H₁₆N₂O₂ Hypothesized applications in antimicrobial or optoelectronic fields (inferred from nitro-amine motifs) -
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine Dimethylamino (C2), cyclohexyl (C4) C₁₈H₂₇N Melting point: 137–139°C; affinity studies for receptor binding
N,N-Dimethyl-2,4-dinitronaphthalen-1-amine Dimethylamino (C1), 2,4-dinitro C₁₂H₁₁N₃O₄ Increased electron deficiency due to dual nitro groups; potential explosive or reactive intermediate
N-(2,4-Dimethylphenyl)naphthalen-1-amine 2,4-Dimethylphenyl (C1) C₁₈H₁₇N Structural simplicity; no nitro group; applications in dye synthesis
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine Nitrophenyl allylidene (C1) C₁₉H₁₄N₂O₂ Antimicrobial activity against pathogens

Key Observations :

  • This contrasts with dimethylphenyl-substituted analogs (e.g., N-(2,4-Dimethylphenyl)naphthalen-1-amine), where electron-donating groups may improve solubility in nonpolar solvents .
  • Steric and Crystallinity Effects : Bulky substituents (e.g., cyclohexyl in tetrahydronaphthalene derivatives) increase melting points (137–139°C) compared to oils (e.g., trans-4-cyclooctyl analog) due to enhanced crystallinity . Diethyl groups in the target compound may reduce melting points relative to dimethyl analogs.

Comparative Reactivity :

  • The nitro group in the target compound may undergo electrophilic substitution less readily than in analogs without electron-donating amines (e.g., N,N-diphenylnaphthalen-1-amine ).
  • Diethylamino groups could enhance solubility in organic solvents compared to dimethyl or diphenyl analogs, facilitating applications in polymer chemistry .

Q & A

Q. What are the optimal synthetic routes for N,N-Diethyl-4-nitronaphthalen-1-amine, and how can reaction efficiency be validated?

Methodology :

  • Palladium-catalyzed C–H amination : Utilize Pd catalysts with ligands (e.g., Xantphos) and dimethylformamide (DMF) as an amine source under inert conditions (e.g., 110°C, 16 h). Monitor progress via TLC or HPLC, and validate purity through 1^1H NMR integration and GC-MS .
  • Electrophilic nitration : Nitrate N,N-diethylnaphthalen-1-amine using HNO3_3/H2_2SO4_4 at 0–5°C. Confirm regioselectivity via comparative 13^{13}C NMR shifts of nitro group positioning .
  • Yield optimization : Screen solvents (DMF, DMSO) and reductants (NaBH4_4, SnCl2_2) to minimize byproducts. Tabulate results:
ConditionSolventCatalystYield (%)Purity (%)
Pd/Xantphos, 110°CDMFPd(OAc)2_27899
HNO3_3/H2_2SO4_4, 0°CH2_2SO4_46595

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (CHCl3_3/hexane). Refine using SHELXL (R-factor < 0.05) to resolve bond angles and nitro-group planarity .
  • DFT-based NMR prediction : Calculate 1^1H/13^{13}C chemical shifts at the PBE1PBE/6-31G** level with PCM (CDCl3_3). Compare experimental vs. theoretical shifts (RMSD < 0.3 ppm) to assign signals for diethylamino and naphthalene protons .
  • Conformational analysis : Perform potential energy surface (PES) scans to identify dominant rotamers. Use Boltzmann weighting to correlate NMR peak splitting with rotational barriers .

Q. What analytical techniques are critical for characterizing impurities in synthesized batches?

Methodology :

  • HPLC-DAD/MS : Use a C18 column (MeCN/H2_2O gradient) to separate nitro-reduction byproducts (e.g., amine derivatives). Confirm via m/z = 285.1 (M+H+^+) .
  • GC-NPD : Detect trace secondary amines (e.g., diethylamine) with a capillary column (HP-5MS). Validate against NIST reference spectra .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Methodology :

  • Competitive bromination : React with Br2_2/FeCl3_3 in CH2_2Cl2_2. Analyze regioselectivity via 1^1H NMR (integration of aromatic protons). The nitro group deactivates the naphthalene ring, directing substitution to the less hindered C5/C8 positions. Compare with DFT-calculated Fukui indices (f+f^+) for electrophilic attack .
  • Kinetic studies : Monitor reaction rates (UV-Vis at 320 nm) under varying temps. Plot Arrhenius parameters to quantify activation barriers for nitration vs. bromination.

Q. Can DFT calculations predict tautomerism or nitro-group rotation dynamics?

Methodology :

  • Torsional barrier analysis : Perform relaxed PES scans (B3LYP/6-311+G**) for nitro-group rotation. Identify transition states (N–O torsion ≈ 90°) and calculate ΔG^\ddagger (e.g., 12 kcal/mol) .
  • Solvent effects : Use COSMO-RS to model solvent polarity’s impact on tautomer populations (e.g., nitro vs. aci-nitro forms). Validate via IR (C=O stretch at 1632 cm1^{-1} in polar aprotic solvents) .

Q. How can chromatographic methods be optimized to resolve enantiomers or degradation products?

Methodology :

  • Chiral HPLC : Screen columns (Chiralpak IA, IB) with hexane/iPrOH. Adjust flow rate (1.0–1.5 mL/min) and column temp (25–40°C) to achieve baseline separation (Rs_s > 1.5) .
  • Forced degradation : Expose to UV light (254 nm, 48 h) and acidic/oxidative conditions. Profile degradants via LC-QTOF-MS and propose pathways (e.g., nitro reduction to amine or ring hydroxylation) .

Data Contradictions and Resolution

Q. Discrepancies in reported regioselectivity for nitration: How to reconcile computational vs. experimental results?

Resolution :

  • DFT benchmarking : Compare multiple functionals (PBE0, M06-2X) with DLPNO-CCSD(T) as reference. Nitro groups show meta-directing effects in gas phase but ortho/para in polar solvents due to solvation stabilization .
  • Isotopic labeling : Synthesize 15^{15}N-labeled compound. Use 15^{15}N NMR to verify charge distribution and resonance effects influencing regiochemistry .

Q. Conflicting NMR assignments for diethylamino protons: What strategies resolve ambiguity?

Resolution :

  • Variable-temperature NMR : Acquire spectra from 25°C to −60°C. Slowed rotation at low temps splits diethyl CH2_2 signals, confirming equivalence at higher temps .
  • NOESY : Detect spatial proximity between ethyl groups and naphthalene H6/H7 protons to assign diethyl orientation .

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